molecular formula C13H14O3 B14436061 Ethyl 3-(4-acetylphenyl)prop-2-enoate CAS No. 82989-26-2

Ethyl 3-(4-acetylphenyl)prop-2-enoate

Cat. No.: B14436061
CAS No.: 82989-26-2
M. Wt: 218.25 g/mol
InChI Key: ZENGWHBUYJFBQT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-acetylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H14O3 It is a derivative of cinnamic acid and features an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-acetylphenyl)prop-2-enoate can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-acetylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in ethanol, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-acetylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-acetylbenzoic acid.

    Reduction: Formation of ethyl 3-(4-hydroxyphenyl)prop-2-enoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-acetylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cinnamate: Similar structure but lacks the acetyl group on the aromatic ring.

    Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar ester structure with a methoxy group instead of an acetyl group.

    Ethyl 3-oxobutanoate: Similar ester structure but with a different substituent on the aromatic ring.

Uniqueness

Ethyl 3-(4-acetylphenyl)prop-2-enoate is unique due to the presence of the acetyl group on the aromatic ring, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

82989-26-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 3-(4-acetylphenyl)prop-2-enoate

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-9H,3H2,1-2H3

InChI Key

ZENGWHBUYJFBQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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